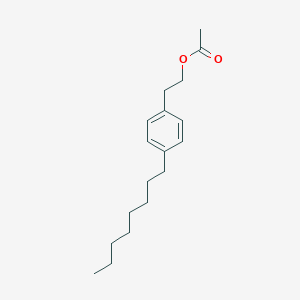

2-(4-octylphenyl)ethyl Acetate

Description

Properties

IUPAC Name |

2-(4-octylphenyl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-3-4-5-6-7-8-9-17-10-12-18(13-11-17)14-15-20-16(2)19/h10-13H,3-9,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRYLJCBBFSRPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467356 | |

| Record name | 2-(4-octylphenyl)ethyl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162358-04-5 | |

| Record name | Benzeneethanol, 4-octyl-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162358-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-octylphenyl)ethyl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst Loadings : Sulfuric acid (1–2 mol%) or p-TsOH (2–3 mol%) are typically employed. Higher catalyst concentrations risk side reactions, including dehydration of the alcohol.

-

Solvent Systems : Solvent-free conditions are preferred to minimize byproduct formation, though toluene or ethyl acetate may be used to azeotropically remove water.

-

Temperature and Time : Reactions proceed at 80–100°C for 4–6 hours, achieving conversions >90%.

Table 1: Representative Esterification Conditions

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| Catalyst (H₂SO₄) | 1.5 mol% | Maximizes electrophilicity |

| Temperature | 90°C | Balances kinetics/thermodynamics |

| Reaction Time | 5 hours | Ensures near-complete conversion |

| Workup | NaHCO₃ wash | Neutralizes residual acid |

Hydrogenation-Mediated Synthesis from Ketone Intermediates

Alternative routes involve hydrogenation of 4-octanoylphenethyl acetate intermediates. This two-step approach, detailed in a 2021 patent application, first synthesizes the ketone derivative via Friedel-Crafts acylation, followed by catalytic hydrogenation to yield the saturated octylphenyl moiety.

Step 1: Friedel-Crafts Acylation

Benzene derivatives react with octanoyl chloride in the presence of AlCl₃ to form 4-octanoylphenethyl acetate. Key considerations include:

Step 2: Catalytic Hydrogenation

The ketone intermediate undergoes hydrogenation using 10% Pd/C under 4 kg/cm² H₂ pressure.

Table 2: Hydrogenation Parameters

| Parameter | Value/Range | Role in Reaction |

|---|---|---|

| Catalyst (Pd/C) | 10 wt% | Facilitates H₂ activation |

| H₂ Pressure | 4 kg/cm² | Drives reaction completion |

| Solvent | Ethanol | Enhances substrate solubility |

| Temperature | 25°C (ambient) | Minimizes side reactions |

Continuous Flow Synthesis for Industrial Scalability

Industrial production prioritizes continuous flow systems to enhance throughput and consistency. A tubular reactor configuration enables:

-

Precise Temperature Control : Jacketed reactors maintain 90°C ± 2°C.

-

In-Line Monitoring : HPLC or FTIR analyzers adjust feed rates in real-time.

-

Solvent Recovery : Distillation units reclaim ethyl acetate, reducing waste.

Table 3: Continuous Flow Process Metrics

| Metric | Value | Advantage |

|---|---|---|

| Residence Time | 30 minutes | Optimizes space-time yield |

| Annual Capacity | 500 metric tons | Meets commercial demand |

| Purity | ≥99.5% (GC) | Reduces downstream purification |

Purification and Analytical Validation

Post-synthesis purification is critical for pharmaceutical-grade applications. Common methods include:

Column Chromatography

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

Under acidic conditions, 2-(4-octylphenyl)ethyl acetate undergoes hydrolysis to yield 2-(4-octylphenyl)ethanol and acetic acid. This reaction is reversible and typically conducted in the presence of concentrated sulfuric acid or HCl .

Example Reaction:

Base-Catalyzed Hydrolysis (Saponification)

In alkaline environments, the ester is irreversibly hydrolyzed to the sodium salt of acetic acid and 2-(4-octylphenyl)ethanol. This reaction is efficient under reflux conditions with NaOH or KOH .

Key Conditions:

-

Temperature: 70–80°C

-

Catalyst: 5–10% aqueous NaOH

Lithium Aluminum Hydride (LiAlH4_44) Reduction

The ester group is reduced to the corresponding primary alcohol, 2-(4-octylphenyl)ethanol , with LiAlH in anhydrous tetrahydrofuran (THF) or diethyl ether .

Reaction Pathway:

Yield: ~85–90% (reported in similar ester reductions) .

Catalytic Hydrogenation

Hydrogenation over Pd/C or Raney Ni under H pressure (1–3 atm) selectively reduces unsaturated bonds while preserving the ester group. This is critical in multi-step syntheses involving intermediates .

Transesterification

The ethoxy group of the ester can be replaced by other alcohols (e.g., methanol, benzyl alcohol) via acid- or base-catalyzed transesterification.

Example with Methanol:

Conditions:

Aminolysis

Reaction with amines (e.g., ammonia, primary amines) produces acetamide derivatives. For instance, treatment with ammonia yields 2-(4-octylphenyl)ethyl acetamide :

Typical Conditions:

Effect of SO2_22 and H2_22O

-

SO2_22 Exposure : Reversible activity loss (~10%) in catalytic oxidation systems, with recovery upon SO removal .

-

H2_22O Vapor : Enhances catalytic oxidation activity by ~10–15% due to hydroxyl radical formation .

Comparative Hydrolysis Conditions

| Condition | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acidic (HSO) | 5% HSO | 70–80 | 85–90 |

| Basic (NaOH) | 10% NaOH | 70–80 | 90–95 |

Reduction Methods

| Method | Reagent | Product | Yield (%) |

|---|---|---|---|

| LiAlH | THF, 0°C | 2-(4-octylphenyl)ethanol | 85–90 |

| Catalytic H | Pd/C, H | Saturated derivatives | 75–80 |

Scientific Research Applications

Chemistry:

2-(4-octylphenyl)ethyl acetate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the synthesis of pharmaceuticals and agrochemicals.

Biology:

In biological research, this compound can be used to study the effects of ester functional groups on biological systems. It may also be used in the development of bioactive compounds.

Medicine:

While not directly used as a drug, this compound can be a precursor in the synthesis of medicinal compounds. Its derivatives may exhibit pharmacological activities.

Industry:

In the industrial sector, this compound is used in the formulation of fragrances and flavors. It can also be used as a solvent or plasticizer in various applications .

Mechanism of Action

The mechanism of action of 2-(4-octylphenyl)ethyl acetate depends on its application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its ester group can undergo hydrolysis to release the corresponding alcohol and acetic acid, which may interact with biological targets.

Molecular Targets and Pathways:

Hydrolysis: The ester bond can be hydrolyzed by esterases, releasing 2-(4-octylphenyl)ethanol and acetic acid.

Interaction with Receptors: The released alcohol may interact with specific receptors or enzymes, influencing biological pathways.

Comparison with Similar Compounds

(a) Substituent Effects on Reactivity

- Octyl group : The long alkyl chain in this compound increases hydrophobicity and steric hindrance, reducing nucleophilic attack susceptibility compared to hydroxy- or acetyl-substituted analogs .

- Electron-withdrawing groups (e.g., fluorine, acetyl) : Enhance stability and metabolic resistance in compounds like ethyl 2-(4-fluorophenyl)acetate , whereas electron-donating groups (e.g., hydroxy) increase polarity and reactivity .

Unique Advantages of this compound

- Thermal stability : Long alkyl chains improve thermal resistance compared to shorter-chain esters (e.g., methyl or ethyl derivatives) .

Biological Activity

2-(4-Octylphenyl)ethyl acetate is an organic compound characterized by its molecular formula and a molecular weight of 276.41 g/mol. This compound is primarily recognized for its role as a building block in organic synthesis and its potential applications in biological systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.

The synthesis of this compound typically involves the esterification of 2-(4-octylphenyl)ethanol with acetic acid or acetic anhydride, often catalyzed by sulfuric acid or p-toluenesulfonic acid. The general reaction can be represented as follows:

This compound can undergo various chemical reactions, including oxidation to form carboxylic acids or ketones, reduction to yield alcohols, and nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ester functional group, which can undergo hydrolysis in biological systems. This hydrolysis releases 2-(4-octylphenyl)ethanol and acetic acid, potentially allowing interaction with various biological targets such as enzymes and receptors.

- Hydrolysis : The ester bond can be hydrolyzed by esterases, leading to the release of bioactive components.

- Receptor Interaction : The released alcohol may interact with specific receptors or enzymes, influencing various biological pathways.

Biological Effects

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Some studies suggest that alkylphenol derivatives can exhibit antimicrobial properties against certain pathogens.

- Endocrine Disruption : Alkylphenols are known endocrine disruptors; thus, their derivatives may also exhibit similar properties, affecting hormonal pathways in organisms.

Case Studies

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with related compounds:

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₁₈H₂₈O₂ | Potential antimicrobial; endocrine disruptor |

| 4-Octylphenol | C₁₄H₂₂O | Known endocrine disruptor; antimicrobial |

| Phenethyl Acetate | C₁₈H₂₄O₂ | Less studied; potential for similar activities |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-octylphenyl)ethyl acetate, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including hydrogenation, acetylation, and hydrolysis. For example, in the preparation of related derivatives (e.g., 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol), sodium borohydride reduction in methanol/ethyl acetate under inert atmosphere achieves intermediate steps with ~43% yield . Critical conditions include:

- Solvent selection : Ethyl acetate is used for its polarity and compatibility with Pd/C catalysts during hydrogenation .

- Temperature control : Reflux conditions (e.g., 90°C in dioxane) optimize boronate ester formation in Suzuki-Miyaura coupling precursors .

- Purification : Column chromatography (XAD-II resin) with water/methanol eluents isolates target compounds .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies ester C=O stretches (~1740 cm⁻¹) and aromatic C-H bends (~1470 cm⁻¹) .

- Mass Spectrometry (EIMS) : Fragmentation patterns (e.g., m/z 433 [M]⁺) confirm molecular weight and structural motifs like the octylphenyl group .

- TLC : Monitors reaction progress using solvent systems like chloroform/methanol/acetic acid/water (70:20:6:4) .

Q. How does the ester functional group in this compound influence its reactivity in organic synthesis?

- Methodological Answer : The acetate group undergoes hydrolysis under basic conditions (e.g., NaOH/methanol) to yield alcohols, critical for generating bioactive derivatives like FTY720 phosphate . Kinetic studies using pH-dependent hydrolysis rates (monitored via HPLC) reveal optimal stability at pH 5–7, guiding storage and reaction design .

Advanced Research Questions

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

- Methodological Answer :

- Challenge : Residual palladium from catalytic hydrogenation (e.g., 5% Pd/C) may persist at ppm levels, interfering with biological assays .

- Mitigation : ICP-MS analysis coupled with chelation resins (e.g., SiliaBond® Thiourea) reduces Pd content to <10 ppm .

- Chromatographic resolution : UPLC with C18 columns (1.7 µm particles) separates isobaric impurities, validated via spiked recovery studies (≥98% accuracy) .

Q. How do stereochemical factors affect the biological activity of this compound derivatives in immunomodulation?

- Methodological Answer : The spatial arrangement of the octylphenyl group and acetate moiety determines receptor binding. For FTY720 phosphate (a derivative), enantiomeric purity is critical:

- Sphingosine-1-phosphate (S1P) receptor affinity : (S)-enantiomers show 100-fold higher binding than (R)-forms, validated via radioligand displacement assays (IC₅₀ = 0.3 nM) .

- In vivo studies : Chiral HPLC (Chiralpak AD-H column) confirms >99% enantiomeric excess, correlating with reduced lymphopenia in renal transplant models .

Q. What computational methods predict the thermodynamic stability of this compound in solvent systems?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.